(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid
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Overview
Description
(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by a cyclopentane ring substituted with a hydroxyl group and a carboxylic acid group. The compound’s chirality arises from the specific spatial arrangement of these substituents, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds two chiral centers in the target product and is known for its high stereoselectivity and optical purity.
Industrial Production Methods
For industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions, making it suitable for large-scale production. The raw materials are widely available and cost-effective, which helps in reducing production costs .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like HCl, HBr, or HI.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like HCl, HBr, and HI for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve mild temperatures and standard laboratory setups .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl group can yield cyclopentanone, while reduction of the carboxylic acid group can produce cyclopentanol .
Scientific Research Applications
(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying stereochemical properties.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism by which (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-Camphoric acid: Another chiral compound with a similar cyclopentane structure but with additional methyl groups and carboxylic acid groups.
(1R,3S)-3-Hydroxycyclopentanecarboxylic acid: A closely related compound with similar chemical properties.
Uniqueness
(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxylic acid groups. This combination of functional groups and chirality makes it particularly valuable in stereochemical studies and applications in various fields .
Properties
IUPAC Name |
(1R,3S)-3-hydroxycyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWQLKYMTLWXKN-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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